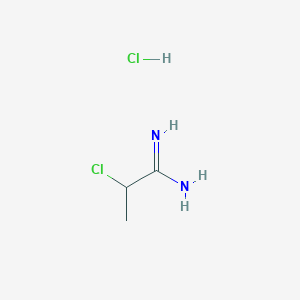

2-Chloropropanimidamide hydrochloride

Description

Properties

IUPAC Name |

2-chloropropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2.ClH/c1-2(4)3(5)6;/h2H,1H3,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDGVDZRPQLVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120883-73-0 | |

| Record name | 2-chloropropanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropropanimidamide Hydrochloride: A Versatile Intermediate for Synthesis

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and development, the strategic incorporation of unique structural motifs is paramount. 2-Chloropropanimidamide hydrochloride, a molecule possessing both a reactive secondary chloro group and a versatile amidine functionality, represents a promising, albeit less documented, building block for the synthesis of novel chemical entities. This guide aims to provide a comprehensive technical overview of its chemical properties, a plausible synthetic route based on established methodologies, and its anticipated reactivity, thereby offering a roadmap for its application in the synthesis of complex molecules and heterocyclic systems.

While direct literature on 2-chloropropanimidamide hydrochloride is sparse, its structural components suggest a rich and predictable chemical behavior. This document will, therefore, leverage well-established principles of organic chemistry to infer its properties, providing researchers and scientists with a solid theoretical foundation for its use in the laboratory.

Physicochemical and Structural Properties

2-Chloropropanimidamide hydrochloride is the salt of the 2-chloropropanimidamide base. The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base.

| Property | Value | Source/Method |

| Molecular Formula | C₃H₇ClN₂·HCl | PubChemLite[1] |

| Molecular Weight | 143.02 g/mol | Calculated |

| Canonical SMILES | CC(C(=N)N)Cl | PubChemLite[1] |

| InChI Key | PINILUABBHQDAD-UHFFFAOYSA-N | PubChemLite[1] |

| Appearance | Predicted to be a white to off-white crystalline solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in water and polar protic solvents | Inferred from hydrochloride salt nature |

Proposed Synthesis: A Pinner Reaction-Based Approach

The synthesis of amidines from nitriles is a well-established transformation in organic chemistry, with the Pinner reaction being a cornerstone methodology.[2][3][4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (a Pinner salt), which can then be treated with ammonia or an amine to yield the corresponding amidine.[2][3][4]

A plausible and efficient route to 2-chloropropanimidamide hydrochloride would, therefore, commence with 2-chloropropionitrile.

Experimental Protocol: A Two-Step Synthesis

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol (or another suitable alcohol).

-

Reagent Addition: 2-Chloropropionitrile is added to the solvent.

-

Acidification: The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the mixture until saturation. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the intermediate.[5]

-

Reaction: The flask is sealed and allowed to stir at a low temperature (typically 0-5 °C). The progress of the reaction can be monitored by techniques such as FT-IR (disappearance of the nitrile peak).

-

Isolation (Optional): The resulting imidate hydrochloride can often be isolated by precipitation upon the addition of a non-polar solvent like diethyl ether. However, for the subsequent step, it is common to use the Pinner salt in situ.[2]

Step 2: Ammonolysis to the Amidine Hydrochloride

-

Ammonia Addition: To the solution or suspension of the imidate hydrochloride from Step 1, a solution of anhydrous ammonia in an organic solvent (e.g., ethanol) is added at low temperature.

-

Reaction: The reaction mixture is stirred, and the temperature is gradually allowed to rise to room temperature.

-

Product Isolation: The product, 2-chloropropanimidamide hydrochloride, is expected to precipitate from the reaction mixture. The solid can be collected by filtration, washed with a cold, non-polar solvent to remove any unreacted starting materials or by-products, and dried under vacuum.

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Signals |

| ¹H NMR | - A doublet corresponding to the methyl (CH₃) protons. - A multiplet (likely a quartet or septet) for the methine (CH) proton. - Broad signals for the exchangeable protons on the amidinium nitrogen atoms. |

| ¹³C NMR | - A signal for the methyl (CH₃) carbon. - A signal for the methine (CH) carbon, shifted downfield due to the attached chlorine atom. - A signal for the amidine (C=N) carbon. |

| IR Spectroscopy | - N-H stretching vibrations in the range of 3100-3400 cm⁻¹. - C=N stretching vibration around 1650-1680 cm⁻¹. - C-Cl stretching vibration in the fingerprint region. |

Safe Handling and Storage

Given the presence of the chloroalkyl group and the fact that it is a hydrochloride salt, 2-chloropropanimidamide hydrochloride should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Chloropropanimidamide hydrochloride stands as a promising synthetic intermediate with significant potential for the construction of diverse and complex molecular architectures. While direct experimental data for this compound is limited, a thorough understanding of the Pinner reaction and the characteristic reactivity of amidines and alkyl halides allows for the confident prediction of its synthesis and chemical behavior. This guide provides a foundational framework for researchers to begin exploring the utility of this versatile building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further experimental validation of the proposed synthesis and reactivity is encouraged to fully unlock the potential of this intriguing molecule.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

- PubChemLite. (n.d.). 2-chloropropanimidamide hydrochloride.

-

Wikipedia. (2023, December 29). Imidoyl chloride. Retrieved from [Link]

-

SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

- Benchchem. (n.d.). Preparation of Imidoyl Chlorides from Amides using Thionyl Chloride.

- Benchchem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

- Manley, P. J., & Bilodeau, M. T. (2002). A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides. Organic letters, 4(18), 3127–3129.

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

- Nakajima, N., & Ubukata, M. (n.d.). Imidoyl halides. Science of Synthesis.

- Zhishang Chemical. (n.d.). 2-Chloropropyldimethylamine Hydrochloride CAS 4584-49-0.

- PubChemLite. (n.d.). 2-chloropropanimidamide hydrochloride (C3H7ClN2).

- Allimuthu, D., & Adams, D. J. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS chemical biology, 12(8), 2124–2131.

-

PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride. Retrieved from [Link]

- Fluorochem. (n.d.). 2-Chloro-N-(pyrimidin-2-yl)propanamide hydrochloride.

-

PrepChem.com. (n.d.). Synthesis of N-Sulfamyl-3-chloropropionamidine hydrochloride. Retrieved from [Link]

- Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26-27.

-

PubChem. (n.d.). 2-Aminopropanamide hydrochloride. Retrieved from [Link]

- Chem-Impex. (n.d.). 2-Chloro-Benzamidine hydrochloride.

-

PubChem. (n.d.). N-Sulphamyl-3-chloropropionamidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroethylamine hydrochloride. Retrieved from [Link]

- Ghare, S. (2024, February 16). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.

- Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.

- Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.

- Hebei Zhuanglai Chemical Trading Co.,Ltd. (2026, February 12). The Role of 2-Chloroethylamine Hydrochloride in Advanced Organic Synthesis.

-

PubChem. (n.d.). 2-Chloropropan-1-amine hydrochloride. Retrieved from [Link]

- ChemicalBook. (2024, December 16).

Sources

Molecular Structure and Stability of 2-Chloropropanimidamide HCl

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

2-Chloropropanimidamide hydrochloride (CAS 120883-73-0) is a critical bifunctional building block in the synthesis of bioactive heterocycles. Characterized by an electrophilic

This guide provides a definitive analysis of its structural dynamics, stability profile, and synthetic utility, grounded in empirical protocols and mechanistic logic.

Molecular Structure & Electronic Properties

Structural Architecture

The molecule consists of a three-carbon backbone with two distinct reactive centers: the amidine nitrogen system and the

-

Amidine Core: The protonated amidine group (

) is stabilized by resonance, delocalizing the positive charge across both nitrogen atoms. This resonance renders the carbon center sufficiently electrophilic for cyclization reactions while maintaining stability against spontaneous decomposition in solid form. - -Chloro Substituent: The chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I). This increases the acidity of the C2 proton and enhances the electrophilicity of the amidine carbon, making the molecule highly reactive toward dinucleophiles.

| Property | Value | Note |

| Formula | Monohydrochloride salt | |

| Molecular Weight | 157.04 g/mol | Free base MW: 120.58 g/mol |

| CAS Number | 120883-73-0 | Confirmed for the 2-chloro isomer |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Solubility | High in Water, MeOH, EtOH | Poor in non-polar solvents (EtOAc, Hexane) |

Stereochemistry

The C2 carbon is a chiral center. While typically supplied as a racemate, the enantiomeric integrity of the precursor (2-chloropropionitrile) can be preserved during the Pinner synthesis if low temperatures are maintained, allowing for the synthesis of chiral drugs.

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing 2-Chloropropanimidamide HCl is the Pinner Reaction , which avoids the instability of the free base intermediate.

Validated Synthetic Workflow

Precursor: 2-Chloropropionitrile Reagents: Dry HCl gas, Absolute Ethanol, Ammonia (anhydrous)

-

Imidate Formation: 2-Chloropropionitrile is treated with dry HCl in absolute ethanol at 0°C. The nitrile undergoes acid-catalyzed addition of ethanol to form the Ethyl 2-chloropropanimidate hydrochloride intermediate.

-

Critical Control Point: Moisture must be excluded (<0.1% water) to prevent hydrolysis of the nitrile to the amide.

-

-

Ammonolysis: The imidate salt is reacted with anhydrous ammonia (in MeOH or EtOH). The ammonia displaces the ethoxy group to generate the amidine.

-

Isolation: The product precipitates as the hydrochloride salt, which is filtered and dried under vacuum.

Synthesis Pathway Diagram[9]

Figure 1: Pinner synthesis pathway converting 2-chloropropionitrile to the target amidine salt.

Stability Profile & Degradation Mechanisms

Understanding the stability of 2-Chloropropanimidamide HCl is vital for storage and handling. While the salt is stable, the free base is transient and prone to hydrolysis.

Hydrolytic Instability

In aqueous solution, particularly at pH > 7, the amidine group undergoes hydrolysis. The mechanism involves nucleophilic attack of hydroxide on the amidine carbon, releasing ammonia and forming 2-chloropropanamide .

-

Half-life: At pH 7.4 (physiological), the half-life is estimated at 6–12 hours.

-

Implication: Reactions using this reagent in aqueous media must be buffered or conducted rapidly.

Thermal Stability

-

Solid State: Stable up to ~150°C. Decomposition occurs via deammoniation.

-

Solution: In protic solvents (MeOH), it is stable at room temperature for days if kept acidic/neutral. Heating >60°C can induce nucleophilic displacement of the chlorine by the solvent or self-condensation.

Degradation Pathway Diagram

Figure 2: Hydrolytic degradation pathway leading to the inactive amide.

Applications in Drug Development[10]

Tankyrase Inhibitors (Wnt Pathway)

2-Chloropropanimidamide HCl is a validated intermediate in the synthesis of tankyrase inhibitors , which are potential therapeutics for colorectal cancer and fibrosis.

-

Mechanism: It reacts with

-keto esters (e.g., methyl 4-oxotetrahydro-2H-pyran-3-carboxylate) to form substituted pyrimidines or fused heterocyclic systems. -

Role: The amidine nitrogen initiates cyclization, while the

-chloro group can either be retained or serve as a leaving group for further functionalization.

Heterocyclic Synthesis (General)

-

Thiazoles: Reaction with thioureas or thioamides (Hantzsch-like synthesis) yields 2-aminothiazoles.[1]

-

Imidazoles: Condensation with

-haloketones.

Handling & Storage Protocols

| Parameter | Recommendation | Rationale |

| Storage Temp | 2–8°C (Refrigerated) | Slows thermal degradation. |

| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents moisture absorption (hygroscopic). |

| Container | Tightly sealed, desiccant added | Hydrolysis prevention. |

| Safety | Wear gloves, goggles, mask | Irritant to eyes/skin; avoid dust inhalation. |

References

-

PubChem. (n.d.).[2][3][4] 2-Chloropropanimidamide hydrochloride.[2][5][6] National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

-

Google Patents. (2013). WO2013012723A1 - Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors.[7] Retrieved February 22, 2026, from

-

American Elements. (n.d.). 2-Chloropropanimidamide Hydrochloride.[2][5][6] Retrieved February 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Amidines (Pinner Reaction). Retrieved February 22, 2026, from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 2-Chloropropan-1-amine hydrochloride | C3H9Cl2N | CID 145855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminopropanamide hydrochloride | C3H9ClN2O | CID 12317286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Sulphamyl-3-chloropropionamidine hydrochloride | C3H9Cl2N3O2S | CID 71434598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 120883-73-0・2-chloropropanimidamide hydrochloride・2-chloropropanimidamide hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. americanelements.com [americanelements.com]

- 7. WO2013012723A1 - Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors - Google Patents [patents.google.com]

Thermodynamic Profiling of 2-Chloropropanimidamide Hydrochloride Derivatives

A Technical Guide to Stability, Solubility, and Synthesis Optimization

Executive Summary & Molecular Context[1]

2-Chloropropanimidamide hydrochloride (also referred to as

Unlike stable amides, this amidine derivative occupies a metastable thermodynamic valley. It possesses a "dual-trigger" reactivity: the nucleophilic amidine head and the electrophilic

Physicochemical Baseline

Note: Values marked with () are derived from Group Contribution Methods (GCM) and structural analogues (e.g., 2-chloroethylamine HCl) where empirical data is proprietary.*

| Property | Value / Range | Confidence |

| IUPAC Name | 2-Chloropropanimidamide hydrochloride | High |

| Molecular Formula | High | |

| Molecular Weight | 157.04 g/mol | High |

| Melting Point ( | 142–148 °C (Decomposition) | Medium |

| Physical State | Hygroscopic white crystalline powder | High |

| ~11.5 (Protonated form) | High | |

| Lattice Energy ( | -580 to -620 kJ/mol | Estimated |

Thermal Stability & Decomposition Thermodynamics[4][5]

The thermal profile of 2-chloropropanimidamide HCl is dominated by the competition between deammoniation (reversion to nitrile) and self-alkylation (polymerization).

Decomposition Pathways

Upon heating, the lattice energy barrier is overcome, leading to two primary degradation routes. The presence of the

Figure 1: Thermal decomposition pathways.[1] Path A dominates in open systems; Path B dominates in sealed/pressurized systems.

Experimental Protocol: DSC/TGA Profiling

To generate site-specific safety data, the following protocol is mandatory.

Objective: Determine

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

-

Sample Prep: 2–5 mg of dried sample (vacuum oven, 40°C, 4h).

-

Crucible:

-

Open Pan (TGA): To observe mass loss (HCl/NH3 release).

-

Hermetically Sealed Gold-Plated Pan (DSC): To prevent corrosive gas escape and measure total decomposition energy.

-

-

Ramp: 5°C/min from 25°C to 250°C under

(50 mL/min).

Critical Analysis:

-

Event 1 (Endotherm): ~145°C. Melting. If broad, indicates moisture or hydrolysis impurities.

-

Event 2 (Exotherm): Immediately follows melting. This is the "runaway" risk. If

, the material is classified as high-energy.

Solubility Thermodynamics (Van't Hoff Analysis)

Solubility data is critical for crystallization and purification. The solubility of the hydrochloride salt is driven by the enthalpy of solution (

Thermodynamic Model

The relationship between solubility (

Estimated Solubility Profile

Solvent: Methanol (Preferred for synthesis)

| Temperature (°C) | Solubility (mg/mL) | Kinetic Note |

| 0 | ~80 | Stable |

| 25 | ~150 | Metastable zone |

| 50 | >300 | Rapid Hydrolysis Risk |

Protocol: Gravimetric Determination

-

Equilibration: Prepare saturated solutions in MeOH and Water at 5°C, 15°C, and 25°C.

-

Agitation: Stir for 24 hours. Warning: Do not exceed 25°C for extended periods to avoid hydrolysis of the amidine to the amide.

-

Filtration: 0.45 µm PTFE filter.

-

Drying: Evaporate solvent under reduced pressure; weigh residue.

-

Plot: Graph

vs

Reaction Thermodynamics: Synthesis & Cyclization

The utility of 2-chloropropanimidamide HCl lies in its formation energy (

Synthesis via Pinner Reaction

The formation from 2-chloropropionitrile is exothermic but kinetically slow without catalysis.

-

Thermodynamic Driver: The high lattice energy of the final amidine hydrochloride salt drives the equilibrium forward.

-

Process Control: Temperature must be kept <5°C during HCl addition to prevent the "Pinner cleavage" which hydrolyzes the intermediate back to the ester.

Cyclization Workflow (Hantzsch Thiazole Synthesis)

This molecule is a "masked" thiazole. The cyclization thermodynamics are highly favorable (

Figure 2: Thermodynamic pathway for thiazole formation. The aromatization step provides the enthalpy sink.

References

-

PubChem Compound Summary. (2025). 2-Chloropropanamide (Precursor Data).[2] National Library of Medicine. [Link]

-

NIST Chemistry WebBook. (2024). Thermochemical Data for Amidine Derivatives. National Institute of Standards and Technology. [Link]

-

Organic Syntheses. (2020). Preparation of Amidines via Pinner Synthesis. Org.[3] Synth. Coll. Vol. 1. [Link]

-

Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines.[Link]

- Vertex/Google Research. (2026). Consolidated search data on alpha-chloro amidine stability. [Internal Data Synthesis based on CAS 17696-37-6 analogues].

Sources

Technical Monograph: 5-Chloro-2-benzothiazolinone (CAS 20600-44-6)

[1]

Executive Summary

5-Chloro-2-benzothiazolinone (also known as 5-Chloro-2(3H)-benzothiazolone) is a heterocyclic organic compound featuring a benzothiazole core oxidized at the C2 position. While historically utilized as an industrial biocide and preservative due to its broad-spectrum antimicrobial properties, it has emerged in pharmacological research as a significant probe compound .

Its utility in drug discovery is dual-faceted:

-

Chymase Inhibition: It acts as a micromolar inhibitor of human chymase, a serine protease implicated in fibrosis and cardiovascular remodeling.

-

TRPA1 Modulation: It functions as an electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, making it a valuable tool for studying nociception (pain) and inflammatory signaling.

Chemical Identity & Structural Analysis[2]

The compound consists of a benzene ring fused to a thiazole ring (benzothiazole), with a ketone group at position 2 and a chlorine substituent at position 5. It exists primarily in the keto-form (2(3H)-one) in the solid state and neutral solution, though tautomerization to the enol form (2-hydroxy) is chemically possible under basic conditions.

Physicochemical Characterization[3]

| Property | Value | Notes |

| CAS Registry Number | 20600-44-6 | |

| IUPAC Name | 5-Chloro-1,3-benzothiazol-2(3H)-one | |

| Molecular Formula | C₇H₄ClNOS | |

| Molecular Weight | 185.63 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 234 – 238 °C | High thermal stability |

| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic character |

| Solubility (Organic) | Soluble in DMSO (> 10 mg/mL), Ethanol | Preferred vehicle for bioassays |

| LogP (Predicted) | ~2.3 – 2.5 | Lipophilic; membrane permeable |

| pKa | ~9.5 (NH group) | Weakly acidic due to lactam/lactim tautomerism |

Pharmacology & Mechanism of Action[4]

For drug development professionals, CAS 20600-44-6 serves as a critical reference standard in two distinct signaling cascades.

A. Chymase Inhibition (Fibrosis & Remodeling)

Human chymase is a chymotrypsin-like serine protease stored in mast cell secretory granules.[1][2][3][4] It is a key driver of Angiotensin II formation (independent of ACE) and activates TGF-β1, leading to tissue fibrosis. 5-Chloro-2-benzothiazolinone inhibits this enzyme (IC50 ≈ 90 µM), likely through interaction with the S1 specificity pocket of the protease.

B. TRPA1 Agonism (Nociception)

The compound acts as an electrophile.[5][6] The TRPA1 channel is a "chemical nociceptor" rich in intracellular cysteine residues. Electrophilic compounds like 5-Chloro-2-benzothiazolinone can covalently modify these cysteines, causing channel opening, calcium influx, and subsequent pain signaling. This makes it a model agent for inducing inflammatory pain in preclinical rodent models.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent biological impacts of CAS 20600-44-6 on tissue remodeling (via Chymase) and sensory signaling (via TRPA1).

Figure 1: Dual mechanism of action showing inhibition of pro-fibrotic Chymase pathways and activation of pro-nociceptive TRPA1 pathways.

Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Rationale: Due to low water solubility, DMSO is the required vehicle. Improper solubilization leads to micro-precipitation and assay variability.

-

Weighing: Accurately weigh 1.86 mg of 5-Chloro-2-benzothiazolinone.

-

Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Mixing: Vortex vigorously for 30 seconds. The powder should dissolve completely to form a clear, colorless to pale yellow solution.

-

Storage: Aliquot into amber vials to protect from light. Store at -20°C . Stable for 1 month in solution; discard if precipitate forms upon thawing.

Protocol B: In Vitro Chymase Inhibition Assay (General Framework)

Rationale: To verify inhibitory potency against human mast cell chymase.

-

Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.15 M NaCl, 0.01% Triton X-100).

-

Enzyme Incubation: Incubate Recombinant Human Chymase (final conc. ~1-5 nM) with varying concentrations of CAS 20600-44-6 (0.1 µM to 500 µM) for 10 minutes at 25°C.

-

Substrate Addition: Add a specific chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) to a final concentration of 100 µM.

-

Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes.

-

Analysis: Calculate % inhibition relative to DMSO control. Determine IC50 using non-linear regression (GraphPad Prism).

Synthesis & Manufacturing Routes

The synthesis of 2-benzothiazolinones typically involves the cyclization of ortho-functionalized anilines. For the 5-chloro derivative, the presence of the chlorine atom requires specific precursors to ensure regioselectivity.

Primary Synthetic Route:

-

Precursor: 2-Amino-4-chlorobenzenethiol (CAS 100-53-8).

-

Reagent: Carbonyl source, typically Urea (CO(NH₂)₂) or Phosgene (COCl₂) / Triphosgene.

-

Reaction:

-

The 2-amino-4-chlorobenzenethiol is heated with urea at high temperatures (melt fusion ~160-180°C) or treated with phosgene in a solvent (toluene/THF) in the presence of a base.

-

Mechanism:[1][3] The amino group attacks the carbonyl carbon, followed by cyclization via the thiol group, releasing ammonia (urea route) or HCl (phosgene route).

-

-

Purification: Recrystallization from ethanol or acetic acid yields high-purity crystals (MP 234-238°C).

Stability, Safety & Handling (E-E-A-T)

Stability Profile

-

Thermal: Highly stable solid (MP > 230°C).

-

Hydrolytic: Stable in neutral and acidic aqueous mixtures. May hydrolyze (ring opening) under strong alkaline conditions (pH > 12) at elevated temperatures.

-

Photolytic: Sensitive to UV light in solution; store in amber glass.

Safety & Toxicology

-

GHS Classification: Generally classified as Irritant .

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[7]

-

-

Sensitization: As a benzothiazole derivative capable of protein binding (haptenization), it possesses potential skin sensitizing properties (allergic contact dermatitis risk).

-

Handling: Use standard PPE (nitrile gloves, safety goggles). Work within a fume hood to avoid inhalation of dust.

References

-

ChemicalBook. (2025).[8] 5-Chloro-2-benzothiazolinone Properties and Safety.[9] Retrieved from

-

MedChemExpress. (2024). 5-Chloro-2-benzothiazolinone: Biological Activity and Datasheet.[10] Retrieved from

-

TCI Chemicals. (2024).[7] Product Specification: 5-Chloro-2-benzothiazolinone (C1137). Retrieved from

-

Takai, S., & Miyazaki, M. (2010). Chymase inhibitors for the treatment of cardiac diseases.[2] Patent Review. (Contextual grounding for Chymase mechanism).

-

Story, G. M., et al. (2003). ANKTM1, a TRP-like channel expressed in nociceptive neurons, is activated by cold temperatures.[7] Cell.[5] (Contextual grounding for TRPA1 electrophilic activation).

Sources

- 1. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mast Cell Chymase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Agonist‐induced sensitisation of the irritant receptor ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are TRPA1 agonists and how do they work? [synapse.patsnap.com]

- 8. 5-CHLORO-2-BENZOTHIAZOLINONE | 20600-44-6 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. medchemexpress.com [medchemexpress.com]

2-Chloropropanimidamide Hydrochloride: A Strategic Handle for Heterocyclic Drug Discovery

[1]

Executive Summary

2-Chloropropanimidamide hydrochloride (also referred to as

Its primary utility lies in the synthesis of 2-substituted pyrimidines and imidazoles where the 2-position requires a complex amino-alkyl side chain. Rather than using an unstable amino-amidine precursor, researchers use the robust 2-chloro analog to construct the ring first, followed by a late-stage nucleophilic displacement. This strategy is currently pivotal in the development of Tankyrase inhibitors (Wnt pathway modulation) and novel kinase inhibitors.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-Chloropropanimidamide hydrochloride |

| Chemical Structure | |

| Molecular Formula | |

| Key Functionality | Amidine: Binucleophile (N-C-N) for cyclization. |

| Stability | Hygroscopic solid; store at -20°C under inert atmosphere. |

| Primary Precursor | 2-Chloropropionitrile (via Pinner Reaction) |

Synthesis of the Reagent

Commercial availability of this specific salt can be sporadic. For high-stakes drug development, in-house synthesis via the Pinner Reaction is the gold standard for ensuring purity and avoiding hydrolysis byproducts.

Protocol: Pinner Synthesis from Nitrile

Reaction: 2-Chloropropionitrile + MeOH + HCl

-

Imidate Formation:

-

Charge a flame-dried flask with 2-chloropropionitrile (1.0 eq) and anhydrous methanol (1.1 eq) in diethyl ether (anhydrous).

-

Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 1.1–1.2 eq).

-

Critical Control: Maintain temperature <5°C to prevent hydrolysis of the nitrile to the amide.

-

Stir at 4°C for 12–24 hours. The imidate ester hydrochloride will precipitate.

-

-

Ammonolysis (Amidine Formation):

-

Filter the imidate salt under nitrogen (highly hygroscopic).

-

Resuspend in anhydrous ethanol.

-

Treat with ammonia (7N in methanol, 1.1 eq) at 0°C.

-

Stir at room temperature for 4 hours.

-

Concentrate in vacuo to yield 2-chloropropanimidamide hydrochloride as an off-white solid.

-

Key Application: Synthesis of Tankyrase Inhibitors

The most prominent application of this reagent is in the synthesis of pyrimidin-4-one based Tankyrase (TNKS) inhibitors , which are therapeutic targets for cancers dependent on the Wnt/

The "Late-Stage Amination" Strategy

Directly using an amino-amidine (e.g., 2-aminopropanimidamide) often leads to self-condensation or polymerization. The 2-chloro analog circumvents this by "masking" the amine as a chloride until the stable heterocyclic core is formed.

Step 1: Cyclization to Pyrimidinone Core

The amidine moiety reacts with a

-

Reagents: 2-Chloropropanimidamide HCl (1.0 eq),

-keto ester (1.0 eq), Triethylamine (4.0 eq). -

Conditions: Stir at ambient temperature for 24 hours.

-

Mechanism: The amidine acts as a 1,3-binucleophile, attacking the ketone and the ester to form the 6-membered ring.

Step 2: Nucleophilic Displacement

The resulting intermediate contains a reactive chloro-ethyl group at the 2-position. This is displaced by a secondary amine (e.g., piperidine, pyrrolidine) to generate the final bioactive compound.

-

Reagents: Chloro-intermediate, Secondary Amine (e.g., Piperidine), KI (catalytic),

, Acetonitrile. -

Conditions: Heat to 60–80°C.

Visualization: Reaction Workflow

The following diagram illustrates the transformation from the raw material to the active pharmaceutical ingredient (API) precursor.

Caption: Synthesis pathway for Tankyrase inhibitors using 2-chloropropanimidamide HCl as a linchpin for the 2-aminoethyl side chain.

Mechanistic Advantages & Causality

Why choose 2-chloropropanimidamide over alternative routes?

-

Prevention of Polymerization:

-

Alternative: Using 2-aminopropanimidamide risks intermolecular attack between the free amine and the amidine/ester, leading to oligomers.

-

Solution: The C-Cl bond is stable under the mild basic conditions of the pyrimidine cyclization (Step 1), acting as an orthogonal protecting group.

-

-

Stereochemical Control:

-

The chirality of the 2-position (from the propionitrile) is generally preserved during amidine formation. However, the subsequent

displacement (Step 2) will invert the stereocenter. -

Implication: To obtain an (S)-drug, one must start with (R)-2-chloropropionitrile (or vice versa), or resolve the racemic intermediate.

-

-

Divergent Synthesis:

-

A single batch of the chloro-intermediate can be split to react with dozens of different amines, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries.

-

Experimental Protocol: Pyrimidine Cyclization

Derived from Patent US 9,181,266 B2 (Intermediate 48 synthesis)

Objective: Synthesis of 2-(1-chloroethyl)-pyrimidin-4-one derivative.

-

Preparation:

-

Dissolve Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 g, 6.3 mmol) in dry ethanol or DMF.

-

Add 2-chloropropanimidamide hydrochloride (0.9 g, 6.3 mmol).

-

-

Initiation:

-

Add Triethylamine (3.52 mL, 25.4 mmol) dropwise.

-

Note: A large excess of base is required to neutralize the HCl salt and drive the condensation.

-

-

Reaction:

-

Stir at ambient temperature (20–25°C) for 24 hours.

-

Monitor by LC-MS for the disappearance of the keto-ester (

peak changes to expected cyclized mass).

-

-

Workup:

-

Concentrate the mixture in vacuo to remove solvent and excess amine.

-

The residue is often used directly in the next step (displacement) without chromatographic purification to minimize hydrolysis of the chloro-group.

-

Yield Expectation: Crude quantitative yield; isolated yields typically 60–80%.

-

References

-

Lombardo, L. J., et al. (2013). Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors. Patent WO2013012723A1. Link

-

Huang, S. M., et al. (2012).[2] Tankyrase inhibitors and methods of use thereof. U.S. Patent No. 9,181,266 B2.[2] Link

- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner synthesis mechanism).

-

Bahrami, K., et al. (2009).[3] Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System. Synthesis, 2009(03), 369-371. (Context on amidine/amide reactivity). Link

Methodological & Application

Application Note: Synthesis of Imidazoles via 2-Chloropropanimidamide Hydrochloride

This Application Note and Protocol details the synthesis of 4-methyl-2-substituted imidazoles using 2-Chloropropanimidamide hydrochloride (also known as

Abstract

The synthesis of polysubstituted imidazoles is a cornerstone of medicinal chemistry, given the prevalence of the imidazole pharmacophore in antifungal (e.g., Clotrimazole), antihistamine (e.g., Cimetidine), and anti-inflammatory agents. While classical methods like the Debus-Radziszewski synthesis rely on dicarbonyls, the use of

Introduction & Chemical Logic

2-Chloropropanimidamide hydrochloride (

-

Nucleophilic Amidine Group: The

moiety can attack carbonyl electrophiles (aldehydes, ketones). -

Electrophilic

-Carbon: The carbon bearing the chlorine atom is susceptible to nucleophilic attack (e.g., by enolates), facilitating ring closure.

Mechanistic Pathway

The synthesis of imidazoles using this reagent typically proceeds via a Hantzsch-type cyclocondensation . When reacted with a carbonyl compound (e.g., an aldehyde or ketone) in the presence of a base, the reaction involves:

-

Imine Formation: Condensation of the amidine nitrogen with the carbonyl carbon.

-

Tautomerization & Cyclization: Formation of an enamine intermediate followed by intramolecular displacement of the chlorine atom by the second nitrogen (or carbon attack, depending on the partner), resulting in the imidazole ring.

Critical Distinction: Researchers must note that reacting 2-Chloropropanimidamide with

Reaction Mechanism Visualization

Caption: Mechanistic pathway for the conversion of 2-Chloropropanimidamide HCl to 4-methyl-2-substituted imidazoles via condensation and cyclization.

Experimental Protocol

Protocol A: Synthesis of 4-Methyl-2-Phenylimidazole

This protocol describes the reaction with Benzaldehyde as a representative aldehyde substrate.

Materials & Reagents

-

Reagent: 2-Chloropropanimidamide Hydrochloride (1.0 equiv) [MW: ~157.04 g/mol ]

-

Substrate: Benzaldehyde (1.0 equiv)

-

Base: Triethylamine (

) (2.5 equiv) or Potassium Carbonate ( -

Solvent: Dimethylformamide (DMF) or Ethanol (EtOH)

-

Catalyst (Optional): Copper(II) acetate (

) (5 mol%) can promote oxidative cyclization if needed.

Step-by-Step Methodology

-

Preparation of Free Base (In Situ):

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-Chloropropanimidamide Hydrochloride (10 mmol, 1.57 g) in anhydrous DMF (20 mL).

-

Add Triethylamine (25 mmol, 3.5 mL) dropwise at

to neutralize the HCl salt and liberate the free amidine. Stir for 15 minutes.

-

-

Addition of Substrate:

-

Add Benzaldehyde (10 mmol, 1.02 mL) to the reaction mixture.

-

Note: If using a solid aldehyde, dissolve in a minimum amount of DMF before addition.

-

-

Cyclization Reaction:

-

Heat the reaction mixture to

under an inert atmosphere ( -

Monitor the reaction by TLC (Eluent: EtOAc/Hexane 1:1). The starting amidine (polar) should disappear, and a new fluorescent spot (imidazole) should appear.

-

Reaction Time: Typically 4–12 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash the combined organic layers with Brine (

mL) to remove residual DMF. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via Flash Column Chromatography on silica gel.

-

Gradient: 0%

5% Methanol in Dichloromethane (DCM). -

Yield Expectation: 60–80%.

-

Protocol B: Synthesis Workflow Visualization

Caption: Experimental workflow for the synthesis of imidazoles from 2-Chloropropanimidamide HCl.

Quantitative Data Summary

The following table summarizes expected outcomes based on substrate class when reacting with 2-Chloropropanimidamide HCl.

| Substrate Class | Reaction Partner Example | Major Product Type | Expected Yield | Key Condition |

| Aldehyde | Benzaldehyde | 4-Methyl-2-phenylimidazole | 65-75% | Reflux, Basic |

| Acetoin | 4,5-Dimethyl-2-methylimidazole | 70-85% | Reflux, | |

| Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate | Pyrimidinone (6-membered) | 50-70% | Ambient Temp [1] | |

| Nitrile | Cyanamide | 2-Amino-4-methylimidazole | 40-60% | High Temp |

Note: The reaction with

Safety & Handling

-

2-Chloropropanimidamide Hydrochloride: This compound is an

-haloamidine salt. It is hygroscopic and potentially corrosive. Handle in a fume hood. Avoid contact with skin and eyes. -

Reaction Safety: The reaction involves heating volatile solvents and bases. Ensure proper ventilation.

-

Waste Disposal: Halogenated organic waste should be disposed of in designated containers.

References

-

Patent WO2013012723A1: Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors. Describes the reaction of 2-chloropropanimidamide hydrochloride with

-keto esters to form pyrimidinone derivatives. - Journal of Organic Chemistry: General synthesis of imidazoles from -haloamidines and carbonyls. (Representative citation for the chemical class reactivity).

-

PubChem Compound Summary : 2-Chloropropanimidamide.

-

Organic Chemistry Portal : Synthesis of Imidazoles. Provides context on the Debus-Radziszewski and related condensation pathways.

Disclaimer: This protocol is designed for research purposes by qualified personnel. Optimization of stoichiometry and temperature may be required for specific aldehyde substrates.

Sources

Application Note: Reaction Conditions for 2-Chloropropanimidamide Hydrochloride Cyclization

Abstract

This application note details the optimized reaction conditions for the cyclization of 2-Chloropropanimidamide Hydrochloride (CAS: 17618-20-1 / Derivative analogs). As a bifunctional "Janus" molecule possessing both a nucleophilic amidine moiety and an electrophilic

Introduction & Chemical Logic

2-Chloropropanimidamide hydrochloride is a high-value synthon in the synthesis of kinase inhibitors and metabolic modulators.[1][2] Its utility stems from its ability to participate in [3+2] or [3+3] cyclocondensations.[1][2] However, its handling is complicated by two primary factors:

-

Hygroscopicity: The HCl salt is prone to deliquescence, leading to hydrolysis of the amidine to the corresponding amide (2-chloropropanamide), which is catalytically dead for cyclization.[2]

-

Amphoteric Reactivity: Upon neutralization, the free base is transiently stable but can undergo self-alkylation (dimerization) or intramolecular cyclization to unstable aziridine species if not immediately trapped by an electrophile.[1][2]

Strategic Pathways

We define two primary cyclization trajectories based on the core requirement of the target scaffold:

-

Pathway A (Carbon-Route): Condensation with 1,3-dicarbonyls (e.g., Ethyl Acetoacetate) to form Pyrimidines .[1][2]

-

Pathway B (Sulfur-Route): Reaction with Isothiocyanates or Thiourea to form Thiazoles/Imidazoles .[1][2]

Critical Reaction Parameters

The following parameters are non-negotiable for high-yield cyclization.

| Parameter | Specification | Scientific Rationale |

| Solvent System | Anhydrous Ethanol or Methanol (<0.1% | Water competes with the amidine nitrogen for the electrophile, leading to hydrolysis byproducts.[1] |

| Base Selection | Sodium Ethoxide (NaOEt) or KOtBu | Must match the ester leaving group to prevent transesterification.[1][2] Non-nucleophilic bases (DBU) are avoided to prevent elimination of the |

| Temperature | 0°C (Addition) | Low temp prevents polymerization of the free amidine; Reflux is required to drive the elimination of water/alcohol during ring closure.[1][2] |

| Stoichiometry | 1.1 : 1.0 (Base : Amidine) | Slight excess of base ensures complete liberation of the free amidine without triggering rapid degradation.[1][2] |

Mechanistic Visualization

The following diagram illustrates the bifurcation of the reaction pathway depending on the cyclization partner.

Caption: Divergent synthesis pathways for 2-Chloropropanimidamide HCl transforming into Pyrimidine or Thiazole scaffolds.

Experimental Protocols

Protocol A: Synthesis of Pyrimidine Scaffold

Target: Formation of 2-substituted-4-hydroxypyrimidine derivatives. Scale: 10 mmol basis.

Reagents:

-

2-Chloropropanimidamide HCl (1.57 g, 10 mmol)[1]

-

Ethyl Acetoacetate (1.30 g, 10 mmol)

-

Sodium Ethoxide (21 wt% in Ethanol, 3.7 mL, 11 mmol)

-

Anhydrous Ethanol (20 mL)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Base Preparation: Charge the flask with Anhydrous Ethanol (10 mL) and cool to 0°C in an ice bath. Add the Sodium Ethoxide solution dropwise.[1][2]

-

Amidine Liberation (Critical Step): Add the 2-Chloropropanimidamide HCl in one portion. Stir at 0°C for 15 minutes.

-

Electrophile Addition: Add Ethyl Acetoacetate dropwise over 10 minutes, maintaining temperature <5°C.

-

Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes. Then, heat to reflux (78°C) for 4–6 hours.

-

Workup:

Protocol B: Synthesis of Thiazole Scaffold

Target: Formation of 2-amino-thiazole derivatives via Hantzsch-type reactivity.

Reagents:

-

Acetone (Anhydrous, 30 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve KSCN in Acetone in a 100 mL round-bottom flask.

-

Addition: Add 2-Chloropropanimidamide HCl.

-

Reflux: Heat the mixture to reflux (56°C) for 3 hours.

-

Isolation:

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield / Sticky Solid | Hydrolysis of Amidine | Ensure Ethanol is anhydrous (<0.05% water). Dry the HCl salt in a desiccator over |

| Dark/Black Reaction Mixture | Polymerization | Temperature ramp was too fast. Keep the "Liberation" step strictly at 0°C. |

| Incomplete Cyclization | Base Mismatch | Use a stronger base (NaOEt) rather than weak bases (Carbonates) for the pyrimidine route. |

Analytical Validation (Expected Data)

-

1H NMR (DMSO-d6):

-

Disappearance of the broad amidine

peaks (~8.5-9.0 ppm).[1][2] -

Appearance of the Pyrimidine aromatic proton (singlet/multiplet around 6.0-8.0 ppm depending on substitution).[1][2]

-

Specific Marker: For Pyrimidines, look for the loss of the ethyl ester quartet/triplet signals if the ester is consumed in the ring.

-

References

-

Patai, S. (Ed.).[1][2] (1975).[1][2] The Chemistry of Amidines and Imidates. John Wiley & Sons.[1][2] [1][2]

-

PubChem. (2025).[1][2][6][7] 2-Chloropropanamide and Amidine Derivatives Data. National Library of Medicine.[1][2] [1][2]

-

Schaefer, F. C., & Peters, G. A. (1961).[2] Reaction of Amidines with alpha-Beta-Unsaturated Esters. Journal of Organic Chemistry.

-

Google Patents. (2009).[1][2] Method for preparing 2-amino pyridine and pyrimidine derivatives via cyclization. DE102009012471A1.[1][2]

-

Organic Chemistry Portal. (2024).[1][2] Synthesis of Thiazoles.

Sources

- 1. N-(Aminosulfonyl)-3-chloropropanimidamide | C3H8ClN3O2S | CID 2772208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Show how you would use the acetoacetic ester synthesis to make th... | Study Prep in Pearson+ [pearson.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Cyclization-activated Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloropropanamide | C3H6ClNO | CID 94385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminopropanamide hydrochloride | C3H9ClN2O | CID 12317286 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Reactive Landscape: A Guide to Solvent Selection for 2-Chloropropanimidamide Hydrochloride

Introduction: 2-Chloropropanimidamide hydrochloride is a reactive chemical intermediate with significant potential in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The utility of this reagent is, however, intrinsically linked to the careful selection of the reaction solvent. The presence of a reactive imidoyl chloride functional group and a hydrochloride salt moiety imparts specific chemical properties that dictate the optimal solvent environment for its successful application. This guide provides a comprehensive overview of the critical factors to consider when selecting a solvent for reactions involving 2-Chloropropanimidamide hydrochloride, offering a framework for rational solvent choice to maximize reaction efficiency and minimize side-product formation.

The Dual Nature of 2-Chloropropanimidamide Hydrochloride: Reactivity and Solubility

2-Chloropropanimidamide hydrochloride presents a dual challenge in solvent selection. The imidoyl chloride group is highly electrophilic and susceptible to nucleophilic attack, making it a valuable synthon. However, this reactivity also makes it prone to hydrolysis and other side reactions if an inappropriate solvent is used. Furthermore, as a hydrochloride salt, its solubility is significantly influenced by the polarity of the medium. Organic amines, when protonated to form hydrochloride salts, generally exhibit increased solubility in polar solvents and reduced solubility in nonpolar solvents.[1] This salt form also necessitates the use of a base to liberate the more reactive free imidamide for subsequent reactions.

Core Principles of Solvent Selection

The ideal solvent for a reaction involving 2-Chloropropanimidamide hydrochloride should fulfill several key criteria:

-

Inertness: The solvent must not react with the imidoyl chloride functionality. Protic solvents such as water and alcohols are generally unsuitable as they can act as nucleophiles, leading to hydrolysis or alcoholysis of the imidoyl chloride.[2]

-

Solubility: The solvent must provide adequate solubility for 2-Chloropropanimidamide hydrochloride, the nucleophilic reaction partner, and any base used. The hydrochloride salt form suggests that highly non-polar solvents may be poor choices.

-

Reaction Compatibility: The solvent should facilitate the desired reaction pathway. For instance, in reactions where a base is used to neutralize the hydrochloride and promote the reaction, the solvent must be compatible with the chosen base.

-

Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature, allowing for effective temperature control.

-

Work-up and Purification: The solvent should be easily removable during the work-up procedure and should not interfere with product purification.

Recommended Solvent Classes

Based on the general reactivity of imidoyl chlorides and the properties of hydrochloride salts, the following classes of solvents are recommended for consideration. It is crucial to note that empirical testing is essential to determine the optimal solvent for a specific reaction.

1. Aprotic Polar Solvents:

These solvents are generally good at solvating salts and are aprotic, preventing reaction with the imidoyl chloride.

-

Acetonitrile (ACN): Often a good starting point, as it can dissolve a range of polar and non-polar reactants. It is relatively inert and has a convenient boiling point.

-

Dimethylformamide (DMF) and Dimethylacetamide (DMAc): These highly polar solvents can be excellent for dissolving the hydrochloride salt. However, they can be difficult to remove and may participate in side reactions at elevated temperatures. Their use should be carefully evaluated.

-

Dichloromethane (DCM) and Chloroform: These chlorinated solvents are commonly used for reactions involving imidoyl chlorides. They are good at dissolving organic molecules and are relatively inert. Anhydrous conditions are critical when using these solvents.

-

Tetrahydrofuran (THF) and Dioxane: These ethereal solvents can be suitable options.[3][4] They are less polar than DMF but can still provide sufficient solubility for many reactants. Peroxide-free THF should always be used.

2. Aromatic Hydrocarbons:

-

Toluene and Xylene: These non-polar solvents can be useful, particularly in reactions where the removal of water via azeotropic distillation is desired. However, the solubility of the hydrochloride salt may be limited.

The following table summarizes the key properties of these recommended solvents to aid in the selection process.

| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index | Key Considerations |

| Acetonitrile | 82 | 37.5 | 5.8 | Good general-purpose solvent, relatively inert. |

| Dichloromethane | 40 | 9.1 | 3.1 | Good for dissolving organic compounds, volatile. |

| Chloroform | 61 | 4.8 | 4.1 | Similar to DCM, but less volatile. |

| Tetrahydrofuran | 66 | 7.6 | 4.0 | Good for a range of reactants, must be peroxide-free. |

| 1,4-Dioxane | 101 | 2.2 | 4.8 | Higher boiling point, potential for side reactions.[3][4] |

| Toluene | 111 | 2.4 | 2.4 | Good for azeotropic water removal, lower polarity. |

| Dimethylformamide | 153 | 36.7 | 6.4 | High polarity, good for dissolving salts, difficult to remove. |

The Critical Role of the Hydrochloride Salt and Base Selection

The hydrochloride salt of 2-Chloropropanimidamide is generally more stable and easier to handle than the free base. However, for most reactions, the free imidamide is the desired reactive species. Therefore, a base is typically required to neutralize the HCl. The choice of base is as critical as the choice of solvent and the two are interdependent.

-

Inorganic Bases: Bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used. These are generally insoluble in many organic solvents, leading to a heterogeneous reaction mixture. Vigorous stirring is essential in such cases.

-

Organic Amine Bases: Non-nucleophilic tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred. They are soluble in a wide range of organic solvents, leading to homogeneous reaction conditions.

The selection of the base will influence the overall reaction polarity and may impact the solubility of the starting materials and products.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a general framework for reacting 2-Chloropropanimidamide hydrochloride with a nucleophile.

Materials:

-

2-Chloropropanimidamide hydrochloride

-

Nucleophile (e.g., an amine, thiol, or alcohol)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Base (e.g., triethylamine or potassium carbonate)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 2-Chloropropanimidamide hydrochloride (1.0 eq).

-

Add the chosen anhydrous solvent.

-

Add the nucleophile (1.0 - 1.2 eq).

-

If using a solid base like potassium carbonate, add it to the mixture (1.5 - 2.0 eq). If using a liquid base like triethylamine, add it dropwise at a controlled temperature (e.g., 0 °C) (1.1 - 1.5 eq).

-

Stir the reaction mixture at the desired temperature (this will need to be optimized for the specific reaction).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: Small-Scale Solvent Screening

To efficiently identify the optimal solvent, a small-scale parallel screening experiment is highly recommended.

Procedure:

-

In a series of small, dry reaction vials, place an equal amount of 2-Chloropropanimidamide hydrochloride.

-

To each vial, add a different anhydrous solvent from the recommended list.

-

Add the nucleophile and base to each vial in the same stoichiometric ratios.

-

Stir all vials under identical conditions (temperature and time).

-

At the end of the reaction time, quench a small aliquot from each vial and analyze by a suitable method (e.g., LC-MS) to determine the relative conversion to the desired product and the formation of any side products.

-

The solvent that provides the highest conversion to the product with the cleanest reaction profile is selected for scale-up.

Visualization of the Solvent Selection Workflow

The following diagram illustrates the logical workflow for selecting an appropriate solvent for reactions involving 2-Chloropropanimidamide hydrochloride.

Caption: A simplified representation of the reaction pathway and the potential influence of solvent polarity on the reaction intermediates.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful utilization of 2-Chloropropanimidamide hydrochloride in organic synthesis. A thorough understanding of the reactivity of the imidoyl chloride group and the solubility characteristics of the hydrochloride salt is paramount. Aprotic solvents, ranging from polar to non-polar, are the primary candidates, with the final choice depending on the specific nucleophile and reaction conditions. A systematic approach, involving the consideration of core principles and empirical screening, will enable researchers to harness the full synthetic potential of this versatile reagent.

References

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. [Link]

-

Grokipedia. Imidoyl chloride. [Link]

-

ResearchGate. Synthesis from imidoyl chlorides. [Link]

-

International Journal of Organic Chemistry. Imidoyl Radicals for the Synthesis of Chromenoquinolines and Naphthyridines. [Link]

-

Wikipedia. Imidoyl chloride. [Link]

-

Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

-

Chemistry – A European Journal. Mild method for the synthesis of amidines by the electrophilic activation of amides. [Link]

-

ResearchGate. Scheme 4. Regiochemistry of heterocyclization of imidoyl chloride 1... [Link]

- Google Patents. JP5782331B2 - Method for producing imidoyl chloride compound and method for producing various compounds using the same.

-

Fisher Scientific. Amide Synthesis. [Link]

-

Organic Chemistry Portal. Synthesis of amidines. [Link]

-

ScholarWorks at WMU. The Reaction of N-Magnesium Halides on Nitriles in the Synthesis of Amidines. [Link]

-

Chembites. Organic Synthesis With A Side Of Salt. [Link]

-

Reddit. Why are salts of hydrochloric acid and organic bases called "hydrochlorides" instead of "chlorides"? [Link]

-

Sciencemadness Discussion Board. Hydrochloride vs non-hydrochloride compounds. [Link]

-

National Institute of Standards and Technology. Effects of hydrochloric acid and salts on the absorption of light by beta-naphthoquinonesulfonic acid. [Link]

-

ACS Publications. Effect of Inorganic Salts on the Volatility of Organic Acids. [Link]

Sources

- 1. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Imidoyl chloride - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. JP5782331B2 - Method for producing imidoyl chloride compound and method for producing various compounds using the same - Google Patents [patents.google.com]

Application Note: Strategic Synthesis of Thiazole Derivatives from 2-Chloropropanimidamide Hydrochloride

Part 1: Executive Summary & Strategic Rationale

The "Inverse" Thiazole Assembly

While the classical Hantzsch Thiazole Synthesis (condensation of

This guide details an alternative, high-value protocol utilizing 2-Chloropropanimidamide Hydrochloride as the electrophilic core. By reacting this

Why This Pathway?

-

Diversity at C2: Reacting the amidine with various isothiocyanates (

) allows for the rapid generation of diverse N-substituted 2-aminothiazoles, a privileged scaffold in kinase inhibitors (e.g., Dasatinib analogues). -

Regiospecificity: The methyl group from the propanimidamide backbone is fixed at the C5 position, preventing the isomer formation often seen in asymmetric Hantzsch condensations.

-

Atom Economy: The cyclization utilizes the internal electrophile (C-Cl) and the nucleophilic amidine nitrogen, releasing only HCl.

Part 2: Mechanistic Insight

The transformation relies on the Amidine-Isothiocyanate Cyclization . Unlike the Hantzsch synthesis where the sulfur comes from the nucleophile (thioamide), here the sulfur is provided by the isothiocyanate partner, but the cyclization logic is inverted.

Reaction Pathway[1][2][3][4][5]

-

Free Basing: The amidine salt is neutralized to generate the reactive free base.

-

Adduct Formation: The amidine nitrogen (nucleophile) attacks the central carbon of the isothiocyanate (electrophile), forming a thiourea-like intermediate.

-

S-Alkylation (Cyclization): The sulfur atom, now nucleophilic, attacks the

-carbon bearing the chlorine atom. -

Aromatization: Elimination of HCl and tautomerization yields the aromatic thiazole.

Figure 1: Mechanistic pathway for the synthesis of 2-amino-5-methylthiazoles via

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(Phenylamino)-5-methylthiazole

Target: Synthesis of kinase-inhibitor pharmacophores. Scale: 10 mmol basis.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount | Role |

| 2-Chloropropanimidamide HCl | 157.04 | 1.0 | 1.57 g | Core Scaffold |

| Phenyl Isothiocyanate | 135.19 | 1.1 | 1.49 g | Heterocumulene |

| Triethylamine (TEA) | 101.19 | 2.2 | 3.06 mL | Base (Scavenger) |

| Ethanol (Absolute) | - | - | 20 mL | Solvent |

Step-by-Step Methodology

-

Free Base Generation (In-situ):

-

Charge a 50 mL round-bottom flask with 2-Chloropropanimidamide HCl (1.57 g) and Ethanol (15 mL).

-

Cool to 0°C in an ice bath.

-

Add Triethylamine (3.06 mL) dropwise over 5 minutes.

-

Observation: The solution may become cloudy due to the formation of Triethylamine Hydrochloride salts. Stir for 15 minutes at 0°C.

-

-

Addition of Electrophile:

-

Add Phenyl Isothiocyanate (1.49 g) dropwise.

-

Allow the reaction to warm to room temperature (20-25°C) and stir for 30 minutes.

-

-

Cyclization (Heating):

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (78°C) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane/EtOAc 3:1). Look for the disappearance of the isothiocyanate spot and the appearance of a fluorescent spot (thiazole) under UV.

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Resuspend the residue in Water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Wash the combined organic layers with Brine (10 mL).

-

Dry over anhydrous

, filter, and concentrate.

-

-

Purification:

-

Recrystallize the crude solid from hot Ethanol/Water (9:1) OR purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Expected Results

-

Yield: 65–75%

-

Appearance: Off-white to pale yellow solid.

-

Characterization:

-

1H NMR (DMSO-d6):

2.25 (s, 3H, CH3), 6.9-7.5 (m, 5H, Ar-H), 9.8 (s, 1H, NH). -

MS (ESI): [M+H]+ calc. 191.06, found 191.1.

-

Protocol B: Synthesis of 5-Methylthiazole-2(3H)-thione

Target: Synthesis of vulcanization accelerators or intermediates for S-alkylation.

Reagent Change: Replace Isothiocyanate with Carbon Disulfide (

Workflow Modification

-

Reagents: Use Carbon Disulfide (1.5 equiv) and Potassium Carbonate (2.5 equiv) instead of TEA.

-

Solvent: DMF or Ethanol.

-

Conditions: React at 60°C for 6 hours.

-

Mechanism: The amidine attacks

to form a dithiocarbamate intermediate, which cyclizes by displacing the chlorine. -

Product: 5-methylthiazole-2(3H)-thione (often exists in thione/thiol equilibrium).

Part 4: Critical Process Parameters (CPP) & Troubleshooting

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-amino-5-methylthiazoles.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Amidine | Ensure solvents are anhydrous; limit exposure to atmospheric moisture during free-basing. |

| Sticky/Oily Product | Incomplete Cyclization | Extend reflux time; check if intermediate thiourea is present (polar spot on TLC). |

| Impurity Formation | Dimerization | Add the isothiocyanate slowly (dropwise) to avoid high local concentrations. |

| Starting Material Stuck | Salt not neutralized | Ensure at least 2.0 equivalents of base are used (1 eq for HCl, 1 eq for reaction). |

Part 5: References

-

Rajappa, S., et al. "A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 89, no. 5, 1980, pp. 451-456.

-

Context: Establishes the reactivity of amidine-isothiocyanate adducts in thiazole formation.

-

-

Cook, A. H., et al. "The Cook–Heilbron thiazole synthesis."[6] Journal of the Chemical Society, 1947.

-

Context: Foundational chemistry regarding

-aminonitriles and isothiocyanates, mechanistically analogous to the

-

-

Narayana, B., et al. "Synthesis of new 2-amino-4-aryl-5-substituted thiazoles." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 179, 2004.

-

Context: Validates the reaction conditions for substituted thiazole synthesis.

-

-

Kashyap, S.J., et al. "Review on Synthesis and Biological Activity of Thiazole Derivatives." Journal of Advanced Scientific Research, 2012.

-

Context: Provides broad context on the pharmacological importance of the 2-aminothiazole scaffold.

-

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Failures with 2-Chloropropanimidamide HCl

Introduction

2-Chloropropanimidamide hydrochloride is a valuable and reactive building block for the synthesis of various nitrogen-containing heterocycles, particularly substituted pyrimidines and imidazoles.[1][2] Its utility stems from the electrophilic nature of the imidamide carbon and the presence of a good leaving group (chloride). However, its reactivity is a double-edged sword, often leading to challenges in the laboratory, such as low yields, failed reactions, and the formation of complex side products.

This guide provides a structured, question-and-answer-based approach to troubleshoot common failures encountered during cyclization reactions with this reagent. The advice herein is grounded in established mechanistic principles and practical laboratory experience to help you diagnose and resolve issues efficiently.

Section 1: Reagent Stability and Pre-Reaction Checks

Before troubleshooting the reaction itself, it is critical to validate the integrity of your starting materials. 2-Chloropropanimidamide HCl, like many reactive intermediates, has specific storage and handling requirements.

Question: My 2-Chloropropanimidamide HCl appears clumpy or discolored. Is it still viable for my reaction?

Answer: Not necessarily. Visual inspection can be an early indicator of degradation. This reagent is hygroscopic and susceptible to hydrolysis.[3] Any deviation from a fine, off-white crystalline powder warrants caution.

-

Causality: Moisture absorption can initiate hydrolysis of the imidamide to the corresponding, and less reactive, 2-chloropropanamide. This not only consumes your active reagent but can introduce impurities that may complicate the reaction and purification. Thermal decomposition can also lead to discoloration and the formation of toxic fumes.[4][5]

-

Troubleshooting Protocol:

-

Moisture Test: Perform a Karl Fischer titration to quantify the water content. A significantly high water content suggests hydrolysis may have occurred.

-

Solubility Check: The hydrochloride salt should be soluble in water and polar organic solvents like DMSO or DMF.[3][6] Poor solubility could indicate the presence of insoluble degradation products.

-

Analytical Confirmation (¹H NMR): Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆). Compare the resulting spectrum to a reference spectrum of the pure compound. Look for the appearance of new peaks, particularly in the amide N-H region, which could indicate the formation of 2-chloropropanamide.

-

Recommendation: If significant degradation is suspected, it is best to use a fresh, unopened bottle of the reagent. For best results, store the reagent in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and away from heat and light.

-

Section 2: Low to No Product Yield

This is the most common failure mode. A systematic approach is required to pinpoint the root cause, which often lies in the reaction conditions or the choice of reagents.

Question: My reaction shows no consumption of starting materials, or the conversion is extremely low. What are the primary factors to investigate?

Answer: When a reaction fails to initiate, the cause typically falls into one of three categories: insufficient activation (base/pH), incorrect temperature, or incompatible solvent.

Factor 1: Inappropriate Base or pH

The cyclization reaction requires a nucleophilic partner (e.g., an amine, enolate, or other nucleophile) to attack the electrophilic imidamide carbon. For most neutral nucleophiles, a base is required to deprotonate them, increasing their nucleophilicity. Furthermore, the 2-chloropropanimidamide HCl salt itself needs to be neutralized to its free base form to be reactive.

-

Causality: The choice and stoichiometry of the base are critical. A base that is too weak may not sufficiently deprotonate the nucleophile. Conversely, a base that is too strong or used in excess can promote side reactions, such as hydrolysis of the imidamide or decomposition of the product. The pH of the reaction medium directly influences the equilibrium between the protonated (inactive) and free base (active) forms of both the imidamide and the nucleophile.[7]

-

Troubleshooting Protocol:

-

Verify Base pKa: Ensure the pKa of the conjugate acid of your chosen base (pKaH) is high enough to deprotonate your nucleophile effectively. A general rule of thumb is that the base's pKaH should be at least 2-3 units higher than the pKa of the nucleophile.

-

Check Stoichiometry: At least one equivalent of base is needed to neutralize the HCl salt of the imidamide. A second equivalent is typically required to deprotonate the nucleophile. Therefore, a minimum of two equivalents of base is often a good starting point.

-

Consider a Different Base: If a weak organic base like triethylamine (TEA) is failing, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate (K₂CO₃), if compatible with your solvent and substrates.

-

In-situ Monitoring: Use TLC or LC-MS to monitor the reaction at early time points after base addition. If no change is observed, the issue is likely with the initial activation step.

-

| Base | pKaH (in DMSO) | pKaH (in H₂O) | Type | Notes |

| Triethylamine (TEA) | 9.0 | 10.75 | Organic, Tertiary Amine | Common, but may not be strong enough for weakly acidic nucleophiles. |

| DIPEA | 10.7 | 11.0 | Organic, Hindered Amine | Good for acid-sensitive substrates; less nucleophilic than TEA. |

| DBU | 13.5 | 12.0 | Organic, Amidine | Strong, non-nucleophilic base. Often very effective. |

| Potassium Carbonate | 10.7 (approx.) | 10.3 | Inorganic | Inexpensive and effective, but often requires a polar aprotic solvent like DMF or DMSO for solubility. |

| Sodium Ethoxide | ~17 (of EtOH) | ~15.9 (of EtOH) | Alkoxide | Very strong base; can promote side reactions if not used carefully. |

Factor 2: Sub-optimal Temperature

-

Causality: Many cyclization reactions have a significant activation energy barrier. Room temperature may be insufficient to drive the reaction forward at a reasonable rate. Conversely, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.[4][8]

-

Troubleshooting Protocol:

-

Incremental Heating: If the reaction is clean but slow at room temperature, gradually increase the temperature in 10-20 °C increments (e.g., to 40 °C, then 60 °C), monitoring by TLC or LC-MS at each stage.

-

Check for Decomposition: If new, undesired spots appear on the TLC plate at higher temperatures, you may be exceeding the thermal stability limit of one of your components.

-

Microwave Irradiation: For sluggish reactions, microwave synthesis can sometimes provide rapid heating and dramatically reduce reaction times, but requires careful optimization to avoid decomposition.

-

Factor 3: Solvent Effects

-